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Compound of Interest

Compound Name:
Dimethyl 4-chloropyridine-2,6-

dicarboxylate

Cat. No.: B188069 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dimethyl 4-chloropyridine-2,6-dicarboxylate (CAS No: 5371-70-0). Due to the limited

availability of public experimental spectra, this document combines reported data for closely

related analogs with expected spectral characteristics based on the compound's structure. It

serves as a valuable resource for the identification, characterization, and quality control of this

important synthetic intermediate.

Overview of Spectroscopic Data
The structural confirmation and purity assessment of Dimethyl 4-chloropyridine-2,6-
dicarboxylate rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While full experimental datasets are

not consistently available in the public domain, the following tables summarize the expected

and observed spectral data based on available information for analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Quantitative ¹H and ¹³C NMR data for Dimethyl 4-chloropyridine-2,6-dicarboxylate are not

readily available in public spectral databases. The following table presents expected chemical
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shifts (δ) in ppm relative to tetramethylsilane (TMS). These predictions are based on the

analysis of similar pyridine dicarboxylate derivatives and the known effects of substituents on

the pyridine ring.

¹H NMR

(Expected)
δ (ppm) Multiplicity Integration Assignment

Pyridine-H ~8.2-8.5 s 2H H-3, H-5

Methoxy-H ~4.0 s 6H 2 x -OCH₃

¹³C NMR (Expected) δ (ppm) Assignment

Carbonyl ~164-166 C=O

Pyridine C-Cl ~150-152 C-4

Pyridine C-COOCH₃ ~148-150 C-2, C-6

Pyridine C-H ~125-128 C-3, C-5

Methoxy ~53-55 -OCH₃

Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of Dimethyl 4-chloropyridine-2,6-dicarboxylate is expected to show

characteristic absorption bands corresponding to its functional groups. The data presented

below is based on typical values for aromatic esters and chlorinated pyridines.
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Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

C=O Stretch (Ester) ~1720-1740 Strong

C=C/C=N Stretch (Aromatic

Ring)
~1560-1600 Medium-Strong

C-O Stretch (Ester) ~1250-1300 Strong

C-Cl Stretch ~700-800 Medium-Strong

C-H Stretch (Aromatic) ~3000-3100 Medium-Weak

C-H Stretch (Methyl) ~2850-2960 Medium-Weak

Table 3: Mass Spectrometry (MS) Data
Mass spectrometry data provides information about the molecular weight and fragmentation

pattern of the compound. For Dimethyl 4-chloropyridine-2,6-dicarboxylate (Molecular

Formula: C₉H₈ClNO₄), the expected mass-to-charge ratios (m/z) are as follows.

Ion Expected m/z Notes

[M]⁺ 229.01 Molecular ion (for ³⁵Cl isotope)

[M+H]⁺ 230.02
Protonated molecular ion (for

³⁵Cl isotope)

[M+Na]⁺ 252.00
Sodium adduct (for ³⁵Cl

isotope)

Isotopic Peak [M+2]⁺ 231.01

Due to the presence of the ³⁷Cl

isotope (approximately 32% of

the abundance of the ³⁵Cl

peak).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses, based on

standard practices for similar organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of Dimethyl 4-chloropyridine-2,6-
dicarboxylate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal

standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a

spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-

to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a

spectrum with singlets for each carbon atom. A wider spectral width (e.g., 200-220 ppm) is

required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely

ground in an agate mortar with about 100-200 mg of dry, IR-grade potassium bromide (KBr).

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample

pellet is then placed in the sample holder, and the spectrum is recorded, typically in the

range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or

absorbance.

Mass Spectrometry (MS)
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Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount

(e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: An electrospray ionization (ESI) source coupled with a quadrupole, time-of-

flight (TOF), or ion trap mass analyzer is commonly used.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system. For positive ion mode, typical ESI source

parameters might include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a

source temperature of 100-150°C. The mass spectrum is acquired over a relevant m/z range

(e.g., 50-500).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthetic organic compound like Dimethyl 4-chloropyridine-2,6-dicarboxylate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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